molecular formula C23H23FN4O B5621144 N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide

N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide

Numéro de catalogue B5621144
Poids moléculaire: 390.5 g/mol
Clé InChI: HHNVLCPAKHDXIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide, also known as compound X, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. The molecule belongs to the class of piperidine carboxamides and is synthesized through a multi-step process involving several chemical reactions.

Mécanisme D'action

The mechanism of action of N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X involves its binding to the α7 nAChR, which is a ligand-gated ion channel. By binding to this receptor, N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X blocks the influx of calcium ions into the neuron, which is necessary for proper neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X can modulate several neurotransmitter systems, including acetylcholine, dopamine, and glutamate. It has also been shown to improve cognitive function and memory in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X in lab experiments is its high selectivity for the α7 nAChR, which allows for more precise targeting of this receptor. However, one limitation is the potential for off-target effects, as N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X may also interact with other receptors or ion channels.

Orientations Futures

There are several potential future directions for research on N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X. One area of interest is the development of more potent and selective α7 nAChR antagonists for therapeutic use. Additionally, further studies are needed to explore the potential of N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X in treating neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, research is needed to better understand the biochemical and physiological effects of N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X on neurotransmitter systems and synaptic plasticity.

Méthodes De Synthèse

The synthesis of N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide X involves several steps, starting with the preparation of 3'-fluorobiphenyl-4-carboxylic acid and pyrimidine-2-carboxylic acid. These two N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamides are then coupled using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form 1-(pyrimidin-2-ylmethyl)-3'-fluorobiphenyl-4-carboxylic acid.
The next step involves the reduction of the carboxylic acid group to an alcohol using a reducing agent, such as lithium aluminum hydride (LiAlH4). The resulting alcohol is then converted to the corresponding chloride using thionyl chloride (SOCl2).
Finally, the piperidine moiety is introduced through a reductive amination reaction using the chloride intermediate and piperidine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB).

Applications De Recherche Scientifique

Compound X has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in several neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorders.

Propriétés

IUPAC Name

N-[4-(3-fluorophenyl)phenyl]-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O/c24-20-6-1-4-18(14-20)17-7-9-21(10-8-17)27-23(29)19-5-2-13-28(15-19)16-22-25-11-3-12-26-22/h1,3-4,6-12,14,19H,2,5,13,15-16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNVLCPAKHDXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC=CC=N2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3'-fluorobiphenyl-4-yl)-1-(pyrimidin-2-ylmethyl)piperidine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.